molecular formula C11H17N5 B11737071 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11737071
M. Wt: 219.29 g/mol
InChI Key: FCKGLDXVHKRUII-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a bispyrazole derivative characterized by two substituted pyrazole rings interconnected via a methylene bridge. The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 3, while the second pyrazole (1-ethyl-1H-pyrazol-4-amine) has an ethyl substituent at position 1 and an amine group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal and agrochemical research due to the bioactivity of pyrazole-containing compounds .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(6-13-16)12-7-11-5-9(2)14-15(11)3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

FCKGLDXVHKRUII-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

Formation of 1,3-Dimethyl-1H-pyrazol-5-yl Derivatives

The 1,3-dimethylpyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one, which is subsequently methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate. This method achieves yields exceeding 80% when conducted in anhydrous dimethylformamide (DMF) at 60–80°C.

Synthesis of 1-Ethyl-1H-pyrazol-4-amine

The 1-ethylpyrazole subunit is prepared by alkylating pyrazol-4-amine with ethyl bromide or ethyl iodide. A patented approach involves reacting 4-nitropyrazole with ethyl bromide in acetonitrile, followed by catalytic hydrogenation to reduce the nitro group to an amine. This two-step process yields 1-ethyl-1H-pyrazol-4-amine with a purity of >95% after purification via silica gel chromatography.

Alkylation Strategies for Amine Functionalization

The critical step in synthesizing this compound involves coupling the two pyrazole subunits via a methylene bridge. This is achieved through alkylation or reductive amination.

Direct Alkylation of Amine Groups

A common method involves reacting 1-ethyl-1H-pyrazol-4-amine with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds in tetrahydrofuran (THF) at 50°C for 12 hours, yielding the target compound with a 65–70% yield. Alternative alkylating agents, such as bromomethyl derivatives, have been tested but show lower efficiency due to competing side reactions.

Reductive Amination Approaches

Reductive amination offers a higher-yield alternative. In this method, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde is condensed with 1-ethyl-1H-pyrazol-4-amine using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction is conducted in methanol at room temperature for 24 hours, achieving yields of 85–90%. This method minimizes byproduct formation compared to direct alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance nucleophilicity in alkylation reactions, while methanol is optimal for reductive amination due to its compatibility with NaBH3CN. Elevated temperatures (50–60°C) accelerate alkylation but risk decomposition, whereas room temperature suffices for reductive amination.

Catalysts and Additives

The use of Lewis acids, such as zinc chloride, in alkylation reactions improves yields by 10–15% by facilitating the departure of leaving groups. In reductive amination, acetic acid is added to maintain a mildly acidic pH (4–5), stabilizing the imine intermediate.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and byproducts, yielding >98% pure compound. High-performance liquid chromatography (HPLC) with a C18 column further verifies purity.

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 3.95 (s, 2H, CH2NH), 6.15 (s, 1H, pyrazole-H).

  • MS (EI) : m/z 249.2 [M+H]+.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary synthesis routes:

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Direct Alkylation65–709512 hSimplicity
Reductive Amination85–909824 hHigher yield, fewer byproducts

Reductive amination is preferred for large-scale synthesis due to its superior yield, despite longer reaction times.

Scalability and Industrial Applications

Scaling up the reductive amination process requires careful control of stoichiometry and mixing efficiency. Pilot studies demonstrate that continuous-flow reactors reduce reaction times by 30% while maintaining yields above 85%. The compound’s potential applications in medicinal chemistry, particularly as a kinase inhibitor, drive demand for efficient kilogram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, a study reported that modifications of pyrazole structures can enhance their activity against specific cancer types, making this compound a candidate for further development in anticancer therapies .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that compounds similar to N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that pyrazole derivatives can inhibit the growth of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents.

Agrochemical Applications

  • Pesticide Development :
    • The structure of pyrazole compounds lends itself well to the development of new pesticides. Research has focused on synthesizing novel pyrazole-based pesticides that demonstrate high efficacy against agricultural pests while being environmentally friendly .
  • Herbicide Formulations :
    • The compound's ability to interact with specific biological pathways in plants suggests its potential as an herbicide. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crops.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at Kakatiya University explored the synthesis of novel substituted pyrazoles and their anticancer activity. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for therapeutic application .

Case Study 2: Anti-inflammatory Effects

In a comparative study published in the International Journal of Chemistries, various pyrazole derivatives were tested for their anti-inflammatory activities using animal models. The results indicated that this compound significantly reduced inflammation markers compared to control groups .

Case Study 3: Pesticidal Activity

A recent investigation into new herbicides revealed that compounds based on the pyrazole structure were effective against common agricultural pests with minimal toxicity to beneficial insects, making them ideal candidates for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Simpler Pyrazole Amines

N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15)

  • Structure : A single pyrazole ring with methyl groups at positions 1, 3, and 5 (amine group).
  • Key Differences :
    • Lacks the ethyl-substituted pyrazole and methylene bridge present in the target compound.
    • Synthesized via hydrolysis of N-methylacetamide intermediates (e.g., compound 14 in ), whereas the target compound likely requires multi-step alkylation and coupling reactions .

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine (Thermo Scientific™ CC12546DA)

  • Structure : Shares the 1,3-dimethylpyrazole moiety but replaces the ethyl-pyrazole-4-amine group with a methylamine.
  • Lower molecular weight (C7H13N3 vs. C12H19N5 for the target compound) impacts solubility and pharmacokinetics .

Comparison with Heteroaromatic Analogs

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

  • Structure : Pyrazole ring with ethyl and methyl substituents, linked to a pyridine ring.
  • Key Differences :
    • Replacement of the second pyrazole with a pyridine alters electronic properties (e.g., basicity) and binding affinity in biological targets.
    • Pyridine-containing analogs often exhibit enhanced solubility but reduced metabolic stability compared to all-heterocyclic systems .

Benzofenap (Yukawide)

  • Structure : Contains a dichlorophenyl group and a pyrazole linked via a benzoyloxy bridge.
  • Key Differences :
    • Designed as a herbicide, benzofenap’s bulky aromatic groups contrast with the target compound’s compact bispyrazole design.
    • The dichlorophenyl moiety enhances lipophilicity, favoring agrochemical applications over pharmaceutical uses .

Comparison with Complex Bispyrazole Systems

N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

  • Structure : Dual pyrazole system with branched alkyl substituents (e.g., 2-methylpropyl).
  • Higher molecular weight (C15H25N5 vs. C12H19N5) may limit bioavailability .

Elexacaftor (VX-445)

  • Structure : Features a pyrazole-sulfonamide core with trifluoromethyl and pyrrolidine groups.
  • Key Differences :
    • Sulfonamide linker in elexacaftor enhances hydrogen-bonding capacity, critical for CFTR modulation.
    • The target compound’s amine linker may offer flexibility but lacks sulfonamide’s proven role in drug efficacy .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Relevance
Target Compound C12H19N5 241.32 g/mol 1,3-Dimethylpyrazole, Ethylpyrazole Potential kinase inhibition
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) C6H11N3 125.17 g/mol Trimethylpyrazole Synthetic intermediate
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C10H13N4 189.24 g/mol Pyridine-pyrazole hybrid Solubility-enhanced analogs
Elexacaftor (VX-445) C26H23F3N4O3S 520.54 g/mol Sulfonamide, trifluoromethyl CFTR modulator

Research Implications

The target compound’s bispyrazole architecture offers a balance of rigidity and functional group diversity, making it a candidate for drug discovery. However, its lack of sulfonamide or halogenated groups (cf. elexacaftor or benzofenap) may limit target specificity. Future studies should explore derivatization at the ethyl or amine positions to enhance binding affinity and metabolic stability .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₄. The compound features two pyrazole rings, which are known for their significant role in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol
CAS Number1856070-70-6
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study demonstrated that compounds containing the 1H-pyrazole scaffold effectively inhibited the growth of various cancer cell lines such as lung (A549), breast (MDA-MB-231), and colorectal cancer cells. The mechanism involves the inhibition of key oncogenic pathways including BRAF(V600E) and EGFR signaling pathways .

Case Study:
In vitro assays showed that this compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 15 µM. Further studies indicated that this compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .

Table 2: Anti-inflammatory Effects

TreatmentPaw Edema Reduction (%)
Control0
Compound Treatment45

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. N-[...]-1-Ethyl... was tested against various bacterial strains including E. coli and S. aureus. The results showed that it possesses notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus64

Mechanistic Insights

Molecular docking studies reveal that N-[...]-1-Ethyl... binds effectively to target proteins involved in cancer progression and inflammation. The binding affinities suggest a strong interaction with the active sites of these proteins, leading to inhibition of their activity .

Q & A

Q. What are the standard synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine?

The synthesis typically involves multi-step protocols starting with functionalized pyrazole precursors. For example, alkylation or condensation reactions are employed to introduce substituents. A representative method includes reacting pyrazole derivatives with alkyl halides or carbonyl-containing intermediates under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO). Purification often involves chromatography or recrystallization . Specific steps may include:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazines with diketones.
  • Step 2 : Functionalization of the pyrazole nitrogen using alkylating agents (e.g., ethyl iodide for the 1-ethyl group).
  • Step 3 : Introduction of the methyl-substituted pyrazolylmethyl group via nucleophilic substitution .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing between pyrazole N-alkylation sites) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches near 3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • Elemental Analysis : Confirms C, H, and N percentages to verify stoichiometry .

Q. What are the stability considerations for this compound under laboratory conditions?

Pyrazole derivatives are generally stable at room temperature but may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Storage in inert atmospheres (e.g., argon) and desiccated environments is recommended. Thermal stability can be assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C for similar compounds .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or properties of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09/16) predict electronic properties, regioselectivity in reactions, and transition states. Molecular docking studies can explore potential biological interactions, while EXPLO5 software models energetic properties (e.g., detonation velocity) if applicable to functional derivatives . For example:

  • Reaction Optimization : Simulate reaction pathways to identify energy barriers for alkylation steps.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioavailability or reactivity .

Q. How should researchers address contradictions in reported spectral data for pyrazole derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. To resolve these:

  • Control Experiments : Repeat synthesis under anhydrous/inert conditions.
  • Advanced Techniques : Use 15^15N NMR or 2D-COSY to resolve overlapping signals.
  • Single-Crystal X-ray Diffraction : Provides definitive structural validation, as demonstrated for salts of related pyrazole-tetrazole hybrids .

Q. What strategies improve regioselectivity in pyrazole functionalization?

Regioselectivity is influenced by steric and electronic factors. For N-alkylation:

  • Base Selection : Strong bases (e.g., NaH) favor deprotonation at the less hindered nitrogen.
  • Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) direct alkylation to specific positions.
  • Catalytic Systems : Copper(I) bromide enhances cross-coupling efficiency in heterocyclic systems .

Q. How do substituents on the pyrazole ring affect biological or physicochemical properties?

  • Methyl/ethyl groups : Enhance lipophilicity, improving membrane permeability.
  • Aromatic substituents : May increase π-π stacking interactions in protein binding.
  • Electron-deficient pyrazoles : Stabilize charge-transfer complexes in materials science applications .

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